REACTION_SMILES
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[CH2:13]1[CH2:14][O:15][CH2:16][CH2:17][NH:18]1.[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:26][CH2:27][OH:28].[Cl:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][c:9]([O:11][CH3:12])[cH:10]2>>[c:2]1([N:18]2[CH2:13][CH2:14][O:15][CH2:16][CH2:17]2)[s:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][c:9]([O:11][CH3:12])[cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2nc(Cl)sc2c1
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Name
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Type
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product
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Smiles
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COc1ccc2nc(N3CCOCC3)sc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |